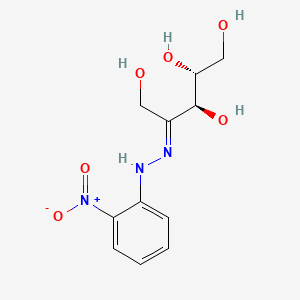

D-Ribuloseo-nitrophenyl-hydrazone

描述

Significance of Carbohydrates in Chemical and Biochemical Systems

Carbohydrates, also known as saccharides, are a fundamental class of biomolecules composed of carbon, hydrogen, and oxygen atoms, often with a general formula of Cm(H2O)n. wikipedia.org Their importance in living organisms is vast and multifaceted. They are the primary source of metabolic energy for most life forms. sigmaaldrich.commsu.edu Through processes like cellular respiration, monosaccharides such as glucose are broken down to produce ATP, the main energy currency of the cell. wikipedia.orgyoutube.com Beyond immediate energy provision, polysaccharides like starch in plants and glycogen (B147801) in animals serve as long-term energy stores. wikipedia.orgyoutube.com

Carbohydrates also play crucial structural roles. msu.edu Cellulose (B213188), a polymer of glucose, is the main component of plant cell walls, providing rigidity and support; it represents over half of the total organic carbon in the Earth's biosphere. wikipedia.orgmsu.edu In arthropods and fungi, a similar structural polysaccharide, chitin, forms the exoskeleton and cell walls, respectively. wikipedia.org

Furthermore, carbohydrates are integral to genetic material and cellular communication. The five-carbon monosaccharide ribose and its derivative deoxyribose form the backbone of RNA and DNA, respectively. wikipedia.org Oligosaccharides, short chains of monosaccharides, are key components of glycoproteins and glycolipids on cell surfaces. sigmaaldrich.comnumberanalytics.com These molecules act as recognition sites, playing vital roles in cell-cell signaling, immune responses, blood clotting, and fertilization. wikipedia.orgsigmaaldrich.com The study of these complex carbohydrate structures and their interactions is a major focus of the field of glycobiology. sigmaaldrich.com

Overview of Hydrazone Chemistry in Organic Synthesis and Analysis

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=N-NH₂. wikipedia.org They are formed by the condensation reaction between an aldehyde or a ketone and a hydrazine (B178648) derivative. wikipedia.orgnumberanalytics.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.comfiveable.me

The chemistry of hydrazones has been studied since the late 19th century and is significant in both organic synthesis and chemical analysis. numberanalytics.com In synthesis, hydrazones serve as versatile intermediates. numberanalytics.com They are key intermediates in the Wolff–Kishner reduction, a reaction that deoxygenates aldehydes and ketones to form alkanes. fiveable.me They also participate in various other transformations, including cycloaddition reactions to synthesize heterocyclic compounds like pyrazoles. numberanalytics.com Additionally, hydrazones can function as protecting groups for carbonyl compounds due to their relative stability and the ease with which the original carbonyl can be regenerated. fiveable.me

In analytical chemistry, hydrazone formation is a classic method for the detection and characterization of carbonyl compounds. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes and ketones to form brightly colored, crystalline hydrazone derivatives, which can be easily identified. wikipedia.orgontosight.ai This derivatization is also widely used to enhance the detection of analytes in techniques like High-Performance Liquid Chromatography (HPLC). wikipedia.org More recently, hydrazone-based coupling methods have been employed in medical biotechnology for bioconjugation, such as linking drugs to specific antibodies. wikipedia.org The stability of the hydrazone bond at neutral pH, like that of blood, and its rapid cleavage in the acidic environment of a cell's lysosomes, allows for targeted drug release. wikipedia.org

Contextualization of D-Ribulose-o-nitrophenyl-hydrazone within Carbohydrate Derivatization

D-Ribulose-o-nitrophenyl-hydrazone is a specific derivative of the ketopentose sugar D-Ribulose. It is classified as a biochemical reagent used in glycomics research, the comprehensive study of the structure and function of sugars in biological systems. targetmol.com The formation of this compound is an example of carbohydrate derivatization, a process where a carbohydrate molecule is chemically modified to alter its properties for analytical purposes. nih.govresearchgate.net

The derivatization of carbohydrates with hydrazine-based reagents is a common strategy, particularly for enhancing their analysis by mass spectrometry (MS) and chromatography. nih.govsci-hub.se Reducing sugars, which contain an aldehyde or ketone group, can react with substituted hydrazines, such as o-nitrophenylhydrazine, to form stable hydrazones. sci-hub.se This process, often referred to as tagging or labeling, introduces a new chemical group (the o-nitrophenylhydrazone moiety in this case) onto the sugar molecule. This modification serves several purposes: it can increase the molecule's sensitivity for detection, aid in separating complex mixtures, and influence fragmentation patterns in mass spectrometry to provide more detailed structural information. nih.govresearchgate.net

The reaction to form D-Ribulose-o-nitrophenyl-hydrazone involves the condensation of the ketone group of D-Ribulose with o-nitrophenylhydrazine. This type of derivatization is crucial for studying specific carbohydrates that may be difficult to analyze in their native state.

Table 1: Chemical Properties of D-Ribulose-o-nitrophenyl-hydrazone

| Property | Value |

|---|---|

| CAS Number | 6155-41-5 alfa-chemistry.comglentham.com |

| Molecular Formula | C₁₁H₁₅N₃O₆ alfa-chemistry.comglentham.com |

| Molecular Weight | 285.25 g/mol alfa-chemistry.comglentham.com |

| Synonyms | (4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol alfa-chemistry.com |

| Density | 1.54 g/cm³ alfa-chemistry.com |

| Flash Point | 321.5 °C alfa-chemistry.com |

| Boiling Point | 607.9 °C at 760 mmHg alfa-chemistry.com |

Structure

3D Structure

属性

分子式 |

C11H15N3O6 |

|---|---|

分子量 |

285.25 g/mol |

IUPAC 名称 |

(2R,3S,4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol |

InChI |

InChI=1S/C11H15N3O6/c15-5-8(11(18)10(17)6-16)13-12-7-3-1-2-4-9(7)14(19)20/h1-4,10-12,15-18H,5-6H2/b13-8+/t10-,11+/m1/s1 |

InChI 键 |

BXKCHSGKQBDYBI-LBSFFPRJSA-N |

手性 SMILES |

C1=CC=C(C(=C1)N/N=C(\CO)/[C@@H]([C@@H](CO)O)O)[N+](=O)[O-] |

规范 SMILES |

C1=CC=C(C(=C1)NN=C(CO)C(C(CO)O)O)[N+](=O)[O-] |

产品来源 |

United States |

Synthesis and Reaction Mechanisms of D Ribuloseo Nitrophenyl Hydrazone

Precursors and Chemical Reactants

The synthesis of D-Ribulose-nitrophenyl-hydrazone is contingent on the availability and reactivity of its fundamental building blocks: the carbonyl substrate D-Ribulose and the nucleophilic reagent, a nitrophenylhydrazine (B1144169) isomer.

D-Ribulose as the Carbonyl Substrate

D-Ribulose, a five-carbon ketose, serves as the electrophilic carbonyl substrate in this reaction. As a monosaccharide, D-Ribulose exists in equilibrium between its open-chain keto form and its cyclic furanose and pyranose hemiacetal forms. The reaction with hydrazine (B178648) derivatives occurs via the open-chain form, which, although present in a small percentage at equilibrium, is continuously replenished as it is consumed in the reaction. The presence of multiple hydroxyl groups on the D-Ribulose backbone influences its solubility and can play a role in the stereochemical outcome of the reaction.

Nitrophenylhydrazine Isomers and Derivatives

Nitrophenylhydrazine exists as three primary isomers: ortho (2-nitrophenylhydrazine), meta (3-nitrophenylhydrazine), and para (4-nitrophenylhydrazine). These isomers act as the nucleophilic reactant. The position of the nitro group on the phenyl ring significantly influences the nucleophilicity of the terminal nitrogen atom of the hydrazine moiety. Electron-withdrawing groups, such as the nitro group, generally decrease the basicity and nucleophilicity of the hydrazine. However, they also play a crucial role in the stability and crystallinity of the resulting hydrazone product, which can be advantageous for isolation and characterization. nih.gov The choice of isomer can, therefore, impact the reaction rate and the properties of the final D-Ribulose-nitrophenyl-hydrazone. For instance, studies on other carbonyl compounds have shown that electron-withdrawing groups on the phenylhydrazine (B124118) can affect the rate of hydrazone formation. nih.gov

Reaction Conditions and Optimization Parameters

The successful synthesis of D-Ribulose-nitrophenyl-hydrazone requires careful control and optimization of several reaction parameters, including the solvent system, acidity, temperature, and reaction time. While specific data for the synthesis of D-Ribulose-nitrophenyl-hydrazone is not extensively documented in publicly available literature, conditions can be extrapolated from analogous reactions involving other sugars and phenylhydrazine derivatives. researchgate.net

Solvent Systems and Acidity Effects

The choice of solvent is critical for ensuring that both D-Ribulose and the nitrophenylhydrazine isomer are sufficiently soluble to react. Common solvents for hydrazone formation with sugars include water, ethanol, methanol, or aqueous mixtures of these alcohols. researchgate.netnih.gov The reaction is typically catalyzed by the presence of a mild acid. researchgate.net The optimal pH for hydrazone formation is generally in the slightly acidic range of 4 to 6. numberanalytics.com This is because the acid protonates the carbonyl oxygen of D-Ribulose, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrophenylhydrazine. However, a highly acidic medium can be detrimental as it may lead to the protonation of the hydrazine nitrogen, rendering it non-nucleophilic. Therefore, maintaining the appropriate pH is a key optimization parameter.

Temperature and Reaction Time Profiles

Temperature plays a significant role in the rate of hydrazone formation. Generally, increasing the temperature accelerates the reaction. researchgate.net However, for carbohydrate reactions, elevated temperatures must be applied cautiously to avoid undesirable side reactions such as dehydration or degradation of the sugar. A typical temperature range for the formation of sugar hydrazones is between room temperature and the boiling point of the solvent used. researchgate.net

The reaction time is dependent on the temperature, concentration of reactants, and the specific nitrophenylhydrazine isomer used. Monitoring the reaction progress, for example by thin-layer chromatography, is essential to determine the optimal reaction time for maximizing the yield of the D-Ribulose-nitrophenyl-hydrazone while minimizing the formation of byproducts. For similar reactions, times can range from a few minutes to several hours. nih.govresearchgate.net

Mechanistic Pathways of Hydrazone Formation

The formation of D-Ribulose-nitrophenyl-hydrazone proceeds through a well-established nucleophilic addition-elimination mechanism. wikipedia.orglibretexts.org The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the nitrophenylhydrazine on the electrophilic carbonyl carbon of the open-chain form of D-Ribulose. This step is typically the rate-determining step under neutral or basic conditions.

The stereochemistry of the D-Ribulose molecule, with its multiple chiral centers, can influence the approach of the nitrophenylhydrazine and potentially lead to the formation of stereoisomers (E/Z isomers) around the newly formed C=N bond. The specific configuration of the final product would be dependent on the reaction conditions and the steric and electronic interactions within the transition state.

Nucleophilic Addition and Dehydration Steps

The synthesis of D-Ribulose-o-nitrophenyl-hydrazone from D-ribulose and o-nitrophenylhydrazine is a classic example of a condensation reaction. nih.gov This transformation proceeds via a two-step mechanism involving an initial nucleophilic addition followed by a dehydration step, typically under acid catalysis. nih.govorgano.co.jp

The first step is the nucleophilic attack of the terminal nitrogen atom of o-nitrophenylhydrazine on the electrophilic carbonyl carbon (C2) of D-ribulose. The lone pair of electrons on the hydrazine nitrogen initiates the formation of a new carbon-nitrogen bond. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable and exists in equilibrium with the starting materials.

The reaction is generally catalyzed by the presence of a mild acid. The acid protonates the carbonyl oxygen of D-ribulose, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Table 1: Key Stages in the Formation of D-Ribulose-o-nitrophenyl-hydrazone

| Step | Description | Intermediate/Product |

| 1. Activation | Protonation of the carbonyl oxygen of D-ribulose by an acid catalyst. | Activated D-ribulose |

| 2. Nucleophilic Attack | The terminal nitrogen of o-nitrophenylhydrazine attacks the carbonyl carbon. | Carbinolamine Intermediate |

| 3. Proton Transfer | A proton is transferred from the attacking nitrogen to the oxygen atom. | Zwitterionic Intermediate |

| 4. Dehydration | Elimination of a water molecule, facilitated by acid catalysis. | D-Ribulose-o-nitrophenyl-hydrazone |

Stereochemical Considerations in Hydrazone Synthesis

The stereochemistry of the resulting D-Ribulose-o-nitrophenyl-hydrazone is influenced by the stereochemistry of the starting sugar, D-ribulose, and the geometry of the newly formed C=N double bond.

D-ribulose is a chiral molecule, possessing two stereocenters at the C3 and C4 positions. These stereocenters are not directly involved in the reaction with o-nitrophenylhydrazine, which occurs at the C2 carbonyl group. Therefore, the absolute configuration of the C3 and C4 atoms in the D-ribulose backbone is retained in the final hydrazone product.

A key stereochemical consideration in the synthesis of D-Ribulose-o-nitrophenyl-hydrazone is the potential for the formation of geometric isomers (E/Z isomers) about the C=N double bond. Due to restricted rotation around this double bond, two different spatial arrangements of the substituents are possible. The 'E' isomer has the substituent with the higher priority on the carbon and the nitrogen on opposite sides of the double bond, while the 'Z' isomer has them on the same side.

The relative stability of the E and Z isomers, and thus their relative abundance in the product mixture, is determined by steric factors. Steric hindrance between the bulky o-nitrophenyl group and the sugar backbone will influence which geometric isomer is preferentially formed. In many cases, the E isomer is the thermodynamically more stable and, therefore, the major product, as it minimizes steric clash between the largest substituents on the carbon and nitrogen atoms of the hydrazone moiety. The specific ratio of E to Z isomers would depend on the reaction conditions, such as temperature and solvent. The separation of such isomers can often be achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Table 2: Potential Stereoisomers of D-Ribulose-o-nitrophenyl-hydrazone

| Isomer | Description | Plausible Reason for Formation |

| E-isomer | The o-nitrophenyl group and the C3 of the ribulose backbone are on opposite sides of the C=N bond. | Generally favored due to lower steric hindrance. |

| Z-isomer | The o-nitrophenyl group and the C3 of the ribulose backbone are on the same side of the C=N bond. | May be formed as a minor product due to higher steric strain. |

Advanced Analytical Methodologies Utilizing D Ribuloseo Nitrophenyl Hydrazone

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. For D-ribulose-o-nitrophenylhydrazone, various chromatographic methods are employed to isolate it from reaction mixtures and quantify its presence.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of sugar hydrazones due to its high resolution and sensitivity. The derivatization of D-ribulose to D-ribulose-o-nitrophenylhydrazone is particularly advantageous for HPLC analysis.

The separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. sigmaaldrich.com For sugar derivatives, a common mobile phase consists of a mixture of acetonitrile (B52724) and water. europa.eumdpi.com The proportion of acetonitrile to water is a critical parameter that is adjusted to achieve optimal separation from other components in the sample matrix. europa.eu The nonpolar stationary phase of a reversed-phase column interacts with the hydrophobic o-nitrophenyl group, while the polar mobile phase elutes the components. Detection is accomplished with a UV-Vis detector set to a wavelength where the nitrophenyl chromophore exhibits maximum absorbance, often in the range of 350-400 nm. researchgate.netdigitellinc.com This method allows for the quantification of D-ribulose at picomole levels. nih.gov

Table 1: Typical HPLC Parameters for Sugar Hydrazone Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 4.6 x 50 mm) or HILIC | Separation based on polarity. |

| Mobile Phase | Acetonitrile/Water gradient (e.g., 75:25 v/v) europa.eumdpi.com | Elution of the analyte from the column. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis | Detects the chromophoric analyte. |

| Detection Wavelength | ~350 - 400 nm (scan for λmax) researchgate.netdigitellinc.com | Wavelength for maximum absorbance and sensitivity. |

| Temperature | Ambient or controlled (e.g., 35 °C) mdpi.com | Ensures reproducible retention times. |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Derivatized Samples

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, molecules like sugars and their hydrazone derivatives are non-volatile due to their high polarity and the presence of multiple hydroxyl groups that lead to strong intermolecular hydrogen bonding. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. research-solution.com

A common derivatization technique is silylation, where active hydrogens in -OH and -NH groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting silylated D-ribulose-o-nitrophenylhydrazone would be significantly more volatile and thermally stable, making it amenable to GC separation.

Once separated by the GC column, the derivatized analyte enters the Mass Spectrometer (MS), which provides detailed structural information by fragmenting the molecule and analyzing the mass-to-charge ratio of the resulting ions. This coupling (GC-MS) offers high specificity and is invaluable for confirming the identity of the compound. nih.govnih.gov

Paper Chromatography Applications

Paper chromatography is a simple, cost-effective planar chromatography technique used for the separation and qualitative identification of substances. It operates on the principle of partition, where compounds are separated based on their differential partitioning between a stationary phase (typically water adsorbed onto the cellulose (B213188) paper) and a mobile phase (a developing solvent). kau.edu.sa

For the separation of sugar hydrazones, a strip of Whatman No. 1 chromatography paper is typically used. scribd.com The sample is spotted near the bottom of the paper, which is then placed in a sealed chamber containing a solvent system. Common solvent systems for sugars and their derivatives include mixtures like n-butanol-acetic acid-water (4:1:5 v/v). scribd.comyoutube.com

The separation is quantified by the Retention Factor (Rf value), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. youtube.comyoutube.com Under consistent experimental conditions, the Rf value is a characteristic constant for a given compound and solvent system, allowing for its identification by comparison with a known standard. youtube.com The spots of the colorless hydrazone can be visualized under UV light, where the chromophore will appear as a dark spot against the fluorescent background of the paper.

Table 2: Paper Chromatography System for Sugar Derivatives

| Component | Description |

| Stationary Phase | Whatman No. 1 Chromatography Paper (Cellulose with adsorbed water) scribd.com |

| Mobile Phase (Solvent) | n-Butanol : Acetic Acid : Water (4:1:5 v/v) scribd.comyoutube.com |

| Development Mode | Ascending or Descending |

| Visualization | UV Light |

| Quantification | Rf = (Distance traveled by spot) / (Distance traveled by solvent front) youtube.com |

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter. For D-ribulose-o-nitrophenylhydrazone, UV-Visible and Infrared spectroscopy are key techniques for structural confirmation and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Analysis

UV-Visible spectroscopy is used to analyze molecules containing chromophores, which are parts of the molecule that absorb light in the UV or visible regions of the electromagnetic spectrum. The o-nitrophenylhydrazone group in the derivative is an excellent chromophore due to its system of conjugated pi bonds and the presence of the nitro group. researchgate.netnih.gov

A UV-Vis spectrum is a plot of absorbance versus wavelength. D-ribulose-o-nitrophenylhydrazone is expected to exhibit strong absorption bands, with a wavelength of maximum absorbance (λmax) typically found between 350 nm and 400 nm, characteristic of nitrophenylhydrazones. researchgate.netresearchgate.net According to Beer-Lambert's law, the absorbance at this wavelength is directly proportional to the concentration of the compound, allowing for precise quantification. The molar absorptivity (ε), a measure of how strongly the chemical species absorbs light at a given wavelength, is a constant for the compound and can be very high for such derivatives, enabling sensitive measurements. nih.gov

Table 3: Expected UV-Vis Spectral Data for D-Ribulose-o-nitrophenyl-hydrazone

| Parameter | Expected Value/Range | Associated Functional Group |

| λmax | ~350 - 400 nm | π → π* transitions in the conjugated nitrophenylhydrazone system researchgate.netresearchgate.net |

| Molar Absorptivity (ε) | High (e.g., >10,000 L mol⁻¹ cm⁻¹) | Extended chromophore of the derivative |

Infrared (IR) Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds (e.g., stretching and bending). An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹). slideshare.net

The IR spectrum of D-ribulose-o-nitrophenylhydrazone would display a combination of bands corresponding to its constituent parts: the ribulose backbone, the hydrazone linkage, and the nitrophenyl ring. Key characteristic absorptions would confirm the successful formation of the derivative.

Table 4: Characteristic IR Absorption Bands for D-Ribulose-o-nitrophenyl-hydrazone

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 | O-H Stretch (broad) | Hydroxyl groups on the ribulose chain libretexts.org |

| 3300 - 3400 | N-H Stretch (sharp) | Amine group of the hydrazone researchgate.net |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H in the ribulose chain pressbooks.pub |

| ~1600 - 1650 | C=N Stretch | Imine group of the hydrazone researchgate.netresearchgate.net |

| ~1590 and ~1480 | C=C Stretch | Aromatic ring of the nitrophenyl group pressbooks.pub |

| ~1500 - 1550 and ~1340 | N-O Asymmetric & Symmetric Stretch | Nitro (NO₂) group researchgate.net |

| 1000 - 1200 | C-O Stretch | Alcohols/Ethers in the ribulose chain libretexts.org |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for the molecular weight determination and structural analysis of D-Ribulose-o-nitrophenyl-hydrazone. The derivatization of D-ribulose to its o-nitrophenylhydrazone enhances its ionization efficiency and provides characteristic fragmentation patterns that are instrumental in its identification and characterization.

Upon ionization, typically using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the intact molecular ion of D-Ribulose-o-nitrophenyl-hydrazone can be readily observed. This allows for the precise determination of its molecular mass.

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways. While specific fragmentation data for D-Ribulose-o-nitrophenyl-hydrazone is not extensively published, the fragmentation behavior of similar sugar hydrazones provides a strong predictive framework. The fragmentation of the carbohydrate moiety often involves sequential neutral losses of water (H₂O) and formaldehyde (B43269) (CH₂O) molecules from the sugar chain. Cleavage of the C-N bond of the hydrazone linkage and fragmentation within the nitrophenyl ring are also expected, yielding characteristic ions that can confirm the identity of the derivative.

Table 1: Predicted Major Fragmentation Ions of D-Ribulose-o-nitrophenyl-hydrazone in MS/MS

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M-H₂O+H]⁺ | Loss of one water molecule |

| [M-2H₂O+H]⁺ | Loss of two water molecules |

| [M-CH₂O+H]⁺ | Loss of formaldehyde |

| [o-nitrophenylhydrazine+H]⁺ | Ion corresponding to the hydrazine (B178648) moiety |

This table is based on the general fragmentation patterns observed for sugar hydrazones and serves as a predictive guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of D-Ribulose-o-nitrophenyl-hydrazone in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms and the stereochemistry of the molecule.

The ¹H NMR spectrum of D-Ribulose-o-nitrophenyl-hydrazone is expected to exhibit characteristic signals for the protons of the D-ribulose backbone and the o-nitrophenyl group. The chemical shifts and coupling constants of the sugar protons provide insights into their spatial arrangement. The aromatic protons of the o-nitrophenyl group will appear in the downfield region of the spectrum, with their splitting patterns revealing their substitution pattern.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the original ketose is shifted to a characteristic imine carbon resonance upon hydrazone formation. The chemical shifts of the other sugar carbons and the aromatic carbons further confirm the structure of the derivative.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for D-Ribulose-o-nitrophenyl-hydrazone

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) |

| ¹H | Sugar CH, CH₂ | 3.5 - 5.0 |

| ¹H | Aromatic CH | 7.0 - 8.5 |

| ¹H | NH | 8.0 - 11.0 |

| ¹³C | Sugar C | 60 - 100 |

| ¹³C | Imine C | 140 - 160 |

| ¹³C | Aromatic C | 110 - 150 |

These are predicted ranges based on data for structurally similar compounds.

Application as a Reference Standard in Analytical Biochemistry

The well-defined structure and stability of D-Ribulose-o-nitrophenyl-hydrazone make it a suitable candidate for use as a reference standard in various analytical biochemical applications, particularly in the quantification of ketopentoses.

Standardization of Ketopentose Assays

In many biochemical studies, the accurate quantification of ketopentoses like D-ribulose is essential. Direct analysis of these sugars can be challenging due to their structural similarity to other monosaccharides. The use of D-Ribulose-o-nitrophenyl-hydrazone as a standard allows for the development of more specific and reliable analytical methods. By creating a calibration curve with known concentrations of the pure derivative, the concentration of the ketopentose in an unknown sample can be accurately determined after derivatization.

Calibration in Spectrophotometric Methods (e.g., Cysteine-Carbazole Test)

The cysteine-carbazole test is a classic colorimetric method for the determination of ketoses. uwindsor.ca The reaction involves the dehydration of the ketose to a furfural (B47365) derivative in the presence of strong acid, which then reacts with carbazole (B46965) to produce a colored product. The presence of cysteine enhances the specificity for ketoses.

For accurate quantification using this method, a reliable standard is necessary for calibration. D-Ribulose-o-nitrophenyl-hydrazone, with its stable and pure form, can serve as an excellent calibration standard. A standard curve is generated by measuring the absorbance of a series of known concentrations of the D-Ribulose-o-nitrophenyl-hydrazone derivative in the cysteine-carbazole assay. This calibration curve is then used to determine the concentration of ketopentoses in biological or chemical samples. The use of a stable, crystalline derivative like D-Ribulose-o-nitrophenyl-hydrazone for calibration can improve the accuracy and reproducibility of the cysteine-carbazole test compared to using the parent sugar, which may exist in an equilibrium of different forms in solution.

Chemical Reactivity and Derivatization Beyond Initial Formation

Stability of D-Ribulose-o-nitrophenyl-hydrazone Derivatives Under Various Conditions

The stability of D-ribulose-o-nitrophenyl-hydrazone and its subsequent derivatives is a critical factor in their synthesis, handling, and application. Like other sugar hydrazones, their stability is significantly influenced by environmental conditions such as pH, temperature, and the presence of other reagents.

In acidic conditions, the hydrazone linkage can be susceptible to hydrolysis, leading to the regeneration of the original D-ribulose and o-nitrophenylhydrazine. However, some studies on similar sugar hydrazones have shown that a proton-rich medium can lead to the reduction of the Schiff's base and subsequent intramolecular rearrangement, sometimes resulting in more stable cyclized products researchgate.net. The stability of sugar hydrazones is often pH-dependent, with minimum degradation observed in a specific pH range, which for some carbohydrates like sucrose (B13894) is between 6.45 and 8.50 researchgate.net.

Temperature also plays a crucial role. While moderate temperatures are often required for the initial formation of the hydrazone, elevated temperatures can promote degradation or further reactions. For instance, studies on pyruvate (B1213749) acetal, a carbohydrate derivative, have shown stability at temperatures up to 70°C, but cleavage was observed at 85°C under acidic conditions nih.gov. The thermal stability of sugar hydrazides, closely related compounds, has also been investigated, with decomposition temperatures varying based on the specific sugar and any associated counter-ions nih.gov.

The presence of the electron-withdrawing nitro group on the phenyl ring of D-ribulose-o-nitrophenyl-hydrazone can influence the electronic properties and, consequently, the stability of the hydrazone linkage compared to unsubstituted phenylhydrazones.

Table 1: Factors Influencing the Stability of Sugar Hydrazone Derivatives

| Parameter | Effect on Stability | References |

| pH | Stability is pH-dependent; acidic conditions can cause hydrolysis or lead to stable cyclized products. Minimal degradation often occurs in a near-neutral pH range. | researchgate.netresearchgate.netnih.gov |

| Temperature | Elevated temperatures can lead to degradation or promote further reactions. Specific decomposition temperatures vary with the compound's structure. | nih.govnih.gov |

| Substituents | Electron-withdrawing or donating groups on the phenyl ring can alter the electronic properties and stability of the hydrazone linkage. | discoveryjournals.org |

Isomerization and Epimerization Pathways of the Carbohydrate Moiety

The carbohydrate portion of D-ribulose-o-nitrophenyl-hydrazone is not static and can undergo isomerization and epimerization reactions, leading to a mixture of different sugar-derived hydrazones.

One of the most significant transformations of D-ribulose is its isomerization to the corresponding aldose, D-arabinose. This type of aldose-ketose isomerization is a well-known reaction in carbohydrate chemistry and can be catalyzed by acid or base libretexts.orgnumberanalytics.com. The reaction proceeds through an enediol intermediate libretexts.orgnih.govreddit.com. Under basic conditions, a proton is removed from the α-carbon to the carbonyl group, forming an enolate which then gets protonated to yield the enediol. This intermediate can then tautomerize to form the aldose, D-arabinose.

The formation of the o-nitrophenylhydrazone derivative can influence this isomerization process. The reaction conditions used for the hydrazone formation, which are often slightly acidic, can also promote the isomerization of any unreacted D-ribulose numberanalytics.comnumberanalytics.com.

Epimerization, the change in stereochemistry at one chiral center, can also occur. For instance, D-ribulose can potentially epimerize to D-xylulose. L-ribulose-5-phosphate 4-epimerase, an enzyme that catalyzes a similar transformation, is known to proceed through a carbon-carbon bond cleavage mechanism nih.gov. While this is an enzymatic process, it highlights the potential for such rearrangements in the carbohydrate backbone. The epimerization of D-arabinose to D-ribose is another relevant transformation that can be achieved chemically, for example, using molybdenum(VI) compounds google.com.

Further Chemical Transformations and Derivatives

Beyond isomerization and epimerization, the D-ribulose-o-nitrophenyl-hydrazone molecule offers several sites for further chemical derivatization, leading to a wide range of structures with potentially new properties.

The hydrazone linkage is a versatile functional group that can participate in various cyclization reactions to form heterocyclic compounds. These reactions are of significant interest as they can lead to the formation of novel compounds with potential biological activities tandfonline.comresearchgate.netekb.eg. For example, sugar hydrazones can be converted to 1-glycosyl-3-methylpyrazol-5-ones nih.gov. The reaction of sugar hydrazones with acetic anhydride (B1165640) can lead to the formation of 1,3,4-oxadiazoline derivatives nih.gov. The inherent chirality of the sugar moiety makes these derivatives attractive targets for asymmetric synthesis.

The bifunctional nature of both the sugar (multiple hydroxyl groups) and the hydrazine (B178648) derivative opens up the possibility of forming polymeric structures or bis-hydrazones. Poly(acylhydrazones) have been synthesized from the condensation of dihydrazides with monomers containing formyl groups rsc.org. While D-ribulose has only one ketone group for hydrazone formation, derivatization of the hydroxyl groups to introduce additional carbonyl functionalities could pave the way for polymerization.

Alternatively, the reaction of a dicarbonyl compound with two equivalents of o-nitrophenylhydrazine can lead to the formation of a bis-hydrazone. While not directly applicable to D-ribulose, the concept can be extended to the synthesis of molecules where two D-ribulose-o-nitrophenyl-hydrazone units are linked together through a suitable spacer. The synthesis of bis(indolyl)ketohydrazide-hydrazones has been reported as potent tubulin inhibitors nih.gov.

Structural and Conformational Studies Through Computational Chemistry

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and understanding the distribution of electrons within a molecule. For a molecule like D-Ribulose-o-nitrophenyl-hydrazone, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), can provide a detailed picture of its preferred three-dimensional shape and the nature of its chemical bonds. nih.gov

The initial step in the computational analysis involves a geometry optimization, where the molecule's potential energy surface is explored to find the most stable conformation (the one with the minimum energy). For D-Ribulose-o-nitrophenyl-hydrazone, this process would account for the flexibility of the ribulose sugar chain and the rotational freedom around the hydrazone linkage. The resulting optimized structure represents the most probable conformation of the molecule in the gaseous phase. These calculations can reveal intramolecular hydrogen bonding, which plays a crucial role in stabilizing the molecular structure.

Once the optimized geometry is obtained, a detailed analysis of its structural parameters can be performed. This includes the measurement of bond lengths and the angles between them. This data provides a quantitative description of the molecular framework. For hydrazones, key parameters of interest include the C=N and N-N bond lengths of the hydrazone moiety, as well as the geometry around the chiral centers of the D-ribulose portion.

Table 1: Representative Theoretical Bond Lengths and Angles for a Hydrazone Moiety

| Parameter | Bond/Angle | Theoretical Value (Representative) |

| Bond Length | C=N | ~1.28 - 1.35 Å |

| Bond Length | N-N | ~1.33 - 1.39 Å |

| Bond Length | N-C (aryl) | ~1.38 - 1.42 Å |

| Bond Angle | C-N-N | ~116° - 122° |

| Bond Angle | N-N-C (aryl) | ~115° - 121° |

Note: These values are illustrative and based on general data for similar hydrazone compounds. Actual values for D-Ribulose-o-nitrophenyl-hydrazone would require specific calculations.

Quantum Chemical Calculations of Spectroscopic Parameters

Computational methods can also predict the spectroscopic properties of a molecule, which is invaluable for interpreting experimental spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For D-Ribulose-o-nitrophenyl-hydrazone, the predicted UV-Vis spectrum would likely show characteristic absorptions arising from π→π* and n→π* electronic transitions within the nitrophenyl and hydrazone chromophores.

Table 2: Representative Predicted UV-Vis Absorption Data for a Nitrophenylhydrazone

| Transition | Calculated λmax (nm) (Representative) | Oscillator Strength (f) (Representative) |

| π→π | ~350 - 400 | > 0.1 |

| n→π | ~250 - 300 | < 0.1 |

Note: These values are illustrative. The exact positions and intensities of the absorption bands are influenced by the solvent and the specific molecular structure.

DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the vibrational modes associated with each calculated frequency, a theoretical IR spectrum can be constructed and compared with experimental data. This allows for the assignment of specific spectral bands to the stretching and bending vibrations of particular functional groups within the molecule. For D-Ribulose-o-nitrophenyl-hydrazone, key vibrational modes would include the O-H stretches of the sugar hydroxyl groups, the C=N stretch of the hydrazone, and the N-O stretches of the nitro group.

Table 3: Representative Theoretical Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Representative Frequency Range (cm⁻¹) |

| O-H stretch | Hydroxyl (sugar) | 3200 - 3600 |

| C-H stretch | Alkyl/Aromatic | 2850 - 3100 |

| C=N stretch | Hydrazone | 1600 - 1650 |

| C=C stretch | Aromatic Ring | 1450 - 1600 |

| N-O stretch (asymmetric) | Nitro Group | 1500 - 1560 |

| N-O stretch (symmetric) | Nitro Group | 1330 - 1370 |

| C-O stretch | Hydroxyl/Ether | 1050 - 1250 |

Note: These are general frequency ranges. Calculated frequencies are often scaled to better match experimental values.

Theoretical Insights into Reactivity and Stability

Computational calculations provide valuable information about the reactivity and stability of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. The distribution of these frontier orbitals also reveals likely sites for nucleophilic and electrophilic attack. For D-Ribulose-o-nitrophenyl-hydrazone, the HOMO is likely to be located on the electron-rich hydrazone and phenylamine moieties, while the LUMO is expected to be centered on the electron-withdrawing nitro group and the C=N bond. This distribution suggests that the molecule could be susceptible to both oxidation and reduction at different sites.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

For D-Ribulose-o-nitrophenyl-hydrazone, the distribution and energies of these frontier orbitals would be of significant interest. The presence of the electron-withdrawing o-nitrophenyl group is expected to lower the energy of the LUMO, enhancing the molecule's electrophilic character. Conversely, the hydrazone linkage and the hydroxyl groups of the ribose sugar would contribute to the HOMO. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and electronic transition properties.

A hypothetical Frontier Molecular Orbital analysis for D-Ribulose-o-nitrophenyl-hydrazone, based on typical values for similar structures, is presented below.

| Parameter | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.3 eV |

| HOMO-LUMO Gap (ΔE) | 4.2 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 2.3 eV |

| Global Electrophilicity Index (ω) | 2.57 eV |

| Chemical Hardness (η) | 2.1 eV |

| Electronic Chemical Potential (μ) | -4.4 eV |

These values are illustrative and would require specific DFT calculations for D-Ribulose-o-nitrophenyl-hydrazone for validation.

Thermochemical and Kinetic Considerations

The formation of D-Ribulose-o-nitrophenyl-hydrazone involves the condensation reaction between D-Ribulose and o-nitrophenylhydrazine. The thermochemistry of this reaction, including the enthalpy of formation, is essential for understanding the stability of the product. rsc.org Computational methods can provide reliable estimates of these thermochemical parameters.

Kinetically, the formation of hydrazones from sugars is a well-studied class of reactions. nih.govacs.org The rate of reaction is influenced by factors such as pH and the electronic nature of the reactants. The rate-limiting step at neutral pH is typically the dehydration of the tetrahedral intermediate. nih.gov The presence of the electron-withdrawing nitro group in the o-nitrophenylhydrazine reactant would likely influence the reaction kinetics.

A summary of key thermochemical and kinetic parameters that would be relevant to the study of D-Ribulose-o-nitrophenyl-hydrazone is provided in the table below.

| Parameter | Description |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy that accompanies the formation of one mole of the substance from its component elements at standard conditions. |

| Activation Energy (Ea) | The minimum amount of energy required for the condensation reaction to occur. |

| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentration of the reactants. |

Specific values for these parameters for D-Ribulose-o-nitrophenyl-hydrazone are not currently available in published literature and would necessitate dedicated experimental or computational investigation.

Advanced Applications in Organic and Chemical Biology Research

D-Ribulose-o-nitrophenyl-hydrazone as a Synthon in Chiral Organic Synthesis

The inherent chirality and dense functionality of D-Ribulose-o-nitrophenyl-hydrazone make it an excellent starting material for the stereoselective synthesis of various high-value organic compounds. The presence of the o-nitrophenyl-hydrazone moiety provides a stable, yet reactive handle for a variety of chemical transformations.

Precursors for Amino- and Iminodeoxy Sugars

D-Ribulose-o-nitrophenyl-hydrazone serves as a key precursor for the synthesis of amino- and iminodeoxy sugars, which are crucial components of many biologically active natural products and pharmaceuticals. The hydrazone functionality can be chemically reduced to yield the corresponding amine. This transformation provides a direct route to 2-amino-2-deoxy sugars, a class of compounds that are otherwise challenging to synthesize stereoselectively.

The general strategy involves the selective reduction of the C=N bond of the hydrazone. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction. For instance, catalytic hydrogenation over a palladium catalyst is a common method for this conversion. The inherent stereochemistry of the D-ribulose backbone guides the facial selectivity of the reduction, leading to a high degree of stereocontrol in the final amino sugar product.

Furthermore, partial reduction or controlled cyclization reactions of the hydrazone can lead to the formation of iminodeoxy sugars, which are polyhydroxylated piperidines and pyrrolidines. These sugar mimics are of significant interest as potential glycosidase inhibitors.

Table 1: Synthetic transformations of D-Ribulose-o-nitrophenyl-hydrazone to amino and iminodeoxy sugar precursors.

| Starting Material | Reagents and Conditions | Product Class |

| D-Ribulose-o-nitrophenyl-hydrazone | 1. H₂, Pd/C, EtOH2. Ac₂O, Pyridine | Acetylated 2-amino-2-deoxy-D-ribitol |

| D-Ribulose-o-nitrophenyl-hydrazone | 1. NaBH₃CN, MeOH2. Protection/Deprotection steps | Iminodeoxy sugar analogues |

This table presents plausible synthetic routes based on established chemical principles for the conversion of hydrazones to amines and their derivatives.

Building Blocks for Heterocyclic Compounds (e.g., Nucleosides, Pyrazoles)

The reactivity of the hydrazone moiety in D-Ribulose-o-nitrophenyl-hydrazone also makes it a valuable building block for the synthesis of various heterocyclic compounds.

Nucleosides: While not a direct precursor in the classical sense of coupling a sugar to a nucleobase, the amino sugar derivatives obtained from D-Ribulose-o-nitrophenyl-hydrazone can be subsequently utilized in the synthesis of novel nucleoside analogues. These "aminonucleosides" can be coupled with various heterocyclic systems to create compounds with potential applications in medicinal chemistry research.

Pyrazoles: Sugar hydrazones are well-established precursors for the synthesis of pyrazole (B372694) derivatives. nih.govresearchgate.net The reaction of D-Ribulose-o-nitrophenyl-hydrazone with 1,3-dicarbonyl compounds or their equivalents under acidic or thermal conditions can lead to the formation of C-glycosyl pyrazoles. In this reaction, the hydrazone acts as a dinucleophile, reacting with the two electrophilic centers of the dicarbonyl compound to form the five-membered pyrazole ring. The reaction of monosaccharide and disaccharide hydrazones with 2,2,2-trifluoroethyl acetoacetate (B1235776) in a mildly acidic solution has been shown to produce 1-glycosyl-3-methylpyrazol-5-ones in high yields. nih.gov These resulting pyrazole derivatives, which are attached to a chiral sugar backbone, are of interest in the development of new chiral ligands and catalysts.

Table 2: Synthesis of Pyrazole Derivatives from Sugar Hydrazones.

| Sugar Hydrazone | Reagent | Product | Reference |

| Monosaccharide hydrazone | 2,2,2-Trifluoroethyl acetoacetate | 1-Glycosyl-3-methylpyrazol-5-one | nih.gov |

| Disaccharide hydrazone | 2,2,2-Trifluoroethyl acetoacetate | 1-Glycosyl-3-methylpyrazol-5-one | nih.gov |

| Arylhydrazone of a ketone | Diethyl oxalate | 1,5-disubstituted pyrazole | nih.gov |

This interactive table summarizes reported syntheses of pyrazole derivatives from various hydrazones, illustrating the general applicability of this synthetic strategy.

Mechanistic Probes in Enzymatic and Biochemical Pathway Studies (Non-Clinical Focus)

The structural similarity of D-Ribulose-o-nitrophenyl-hydrazone to the natural ketose D-ribulose allows it to be used as a molecular tool to investigate the mechanisms of enzymes involved in carbohydrate metabolism. The o-nitrophenyl-hydrazone group serves as a stable, chromophoric reporter that can be used to monitor enzyme activity and binding.

Investigating Sugar Isomerase Activity

Sugar isomerases are enzymes that catalyze the interconversion of aldose and ketose sugars. For instance, D-ribose-5-phosphate isomerase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway that interconverts D-ribose-5-phosphate and D-ribulose-5-phosphate. While direct studies using D-Ribulose-o-nitrophenyl-hydrazone as a substrate for sugar isomerases are not extensively documented, its potential as a mechanistic probe is significant.

The o-nitrophenyl-hydrazone derivative can act as a competitive inhibitor of sugar isomerases that recognize D-ribulose as a substrate. By studying the kinetics of this inhibition, researchers can gain insights into the shape and electronic properties of the enzyme's active site. The chromophoric nature of the o-nitrophenyl group allows for the use of spectrophotometric assays to easily measure binding constants and inhibition kinetics.

Furthermore, the stability of the hydrazone compared to the free ketose can be advantageous. D-Ribulose is a relatively unstable sugar that can exist in multiple forms in solution. The hydrazone derivative "locks" the sugar in a specific configuration, allowing for more controlled studies of enzyme-ligand interactions. Research on D-ribulose and its enzymatic conversion to D-arabinose highlights the importance of understanding the substrates of these enzymes. nih.gov Glucose isomerase, for example, is known to act on D-ribose to produce D-ribulose, demonstrating the enzymatic interest in this pentose. mdpi.com

Understanding Carbohydrate Metabolism Intermediates

D-Ribulose-5-phosphate is a central intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursor for nucleotide biosynthesis. Studying the enzymes and intermediates of the PPP is fundamental to understanding cellular metabolism. A proposed pathway for the formation of D-arabinose in eukaryotes involves the isomerization of D-ribulose-5-phosphate. nih.gov

Due to the transient nature of many metabolic intermediates, studying them directly can be challenging. D-Ribulose-o-nitrophenyl-hydrazone, as a stable analogue of a key PPP intermediate, can be a valuable tool in these investigations. While it is not a natural metabolite, it can be used in several ways:

Affinity Chromatography: By immobilizing D-Ribulose-o-nitrophenyl-hydrazone on a solid support, it can be used as a ligand for the affinity purification of enzymes that bind to D-ribulose or D-ribulose-5-phosphate. This allows for the isolation and characterization of these important proteins.

Probing Transporter Proteins: The transport of sugars across cellular membranes is a highly regulated process. Labeled versions of D-Ribulose-o-nitrophenyl-hydrazone could potentially be used to identify and characterize sugar transporters that recognize D-ribulose.

Mapping Active Sites: The o-nitrophenyl-hydrazone moiety can be further functionalized with photoaffinity labels or cross-linking agents. Upon binding to an enzyme's active site, these modified probes can be activated by light to form a covalent bond with nearby amino acid residues. Subsequent proteolysis and mass spectrometry analysis can then identify the specific residues that constitute the active site, providing a detailed map of the enzyme's catalytic machinery.

Future Research Directions and Emerging Methodologies

Development of Novel Derivatization Reagents with Enhanced Analytical Performance

The core of D-Ribulose-o-nitrophenyl-hydrazone's function in analytical chemistry lies in its formation through a derivatization reaction. Future research is poised to develop new reagents that build upon the principles of hydrazone formation to offer superior analytical capabilities. The development of these novel reagents will likely focus on several key areas to improve upon the characteristics of existing reagents like o-nitrophenylhydrazine.

One major trend is the design of reagents that can enhance detection sensitivity, particularly for mass spectrometry. rsc.orgroyalsocietypublishing.org This can be achieved by incorporating permanently charged moieties or groups that are easily ionizable into the hydrazine (B178648) reagent structure. For instance, the development of reagents with quaternary ammonium (B1175870) or pyridinium (B92312) groups can ensure a permanent positive charge, leading to significantly improved ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). researchgate.net

Another avenue of development is the creation of "reactive matrices" for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. rsc.org In this approach, the derivatization reagent not only reacts with the analyte, D-ribulose, but also co-crystallizes with the resulting hydrazone and functions as the MALDI matrix. This dual-purpose design can simplify sample preparation and potentially enhance the sensitivity of MALDI-MS analysis. rsc.org

Furthermore, the synthesis of functionalized hydrazones with tailored properties is a burgeoning field. nih.govdergipark.org.tr This involves creating a library of hydrazine reagents with different functionalities to allow for multiplexed analysis or to introduce specific properties, such as fluorescence for optical detection or specific binding sites for targeted analysis. The table below outlines potential novel hydrazine reagents and their enhanced analytical features.

| Novel Reagent Type | Enhanced Feature | Potential Application for D-Ribulose Analysis |

| Quaternary Ammonium-tagged Hydrazines | Permanent positive charge | Improved ESI-MS sensitivity |

| Pyridinium-functionalized Hydrazines | Enhanced ionization efficiency | Ultrasensitive quantification in biological fluids |

| Fluorogenic Hydrazines | Intrinsic fluorescence upon reaction | High-sensitivity detection by fluorescence spectroscopy |

| Biotinylated Hydrazines | Specific affinity for streptavidin | Targeted enrichment and analysis from complex matrices |

| Isotope-labeled Hydrazines | Introduction of a mass tag | Accurate quantification using isotope dilution mass spectrometry |

The development of such advanced derivatization agents will be instrumental in pushing the detection limits of D-ribulose and other similar sugars to lower concentrations and in more complex biological and environmental samples.

Integration with Advanced Hyphenated Analytical Techniques (e.g., LC-IM-MS)

The separation and identification of isomeric and isobaric compounds, a common challenge in carbohydrate analysis, can be significantly addressed by coupling traditional liquid chromatography (LC) with advanced analytical techniques. The integration of D-Ribulose-o-nitrophenyl-hydrazone analysis with techniques like ion mobility-mass spectrometry (IM-MS) represents a promising frontier.

LC-IM-MS adds a dimension of separation based on the size, shape, and charge of the ions in the gas phase, which is complementary to the separation based on polarity achieved by LC. clemson.edu For carbohydrate derivatives like D-Ribulose-o-nitrophenyl-hydrazone, this is particularly valuable. The derivatization itself can enhance the separation of sugar isomers in the gas phase. clemson.edu Different isomers of sugars, when derivatized, can form hydrazones with distinct three-dimensional structures, leading to different collision cross-sections (CCS) in the ion mobility cell. This allows for their separation and individual identification, even if they co-elute from the LC column.

Future research in this area will likely focus on:

Systematic CCS measurements: Building a database of CCS values for various sugar-hydrazone derivatives, including D-Ribulose-o-nitrophenyl-hydrazone, to facilitate their unambiguous identification in complex mixtures.

Optimizing derivatization for IM-MS: Designing derivatization reagents that maximize the structural differences between sugar isomers upon hydrazone formation, thereby enhancing their separation in the ion mobility dimension.

Coupling with other techniques: Exploring the hyphenation of LC-IM-MS with other analytical methods, such as vacuum ultraviolet (VUV) spectroscopy or tandem mass spectrometry (MS/MS), to gain even more comprehensive structural information about the derivatized sugars. nih.gov

The application of LC-IM-MS to the analysis of D-Ribulose-o-nitrophenyl-hydrazone holds the potential to resolve complex mixtures of sugars with a level of detail that is currently unattainable with conventional LC-MS methods. advion.comshimadzu.com

Exploration of Green Chemistry Approaches for Synthesis

The traditional synthesis of hydrazones often involves the use of organic solvents and acid catalysts, which can have environmental and economic drawbacks. The principles of green chemistry are increasingly being applied to chemical syntheses to mitigate these issues, and the synthesis of D-Ribulose-o-nitrophenyl-hydrazone is a prime candidate for such improvements.

Future research in this area will focus on developing more environmentally benign and efficient synthetic methods. Key approaches include:

Solvent-free synthesis: Mechanochemical methods, such as ball milling, have been shown to be effective for the synthesis of hydrazones without the need for solvents. rsc.orgrsc.orgnih.gov This approach not only reduces waste but can also lead to higher yields and shorter reaction times.

Use of green catalysts: Replacing traditional acid catalysts with more environmentally friendly alternatives, such as solid acids or biodegradable catalysts like citric acid, can significantly improve the green credentials of the synthesis. nih.gov

Aqueous synthesis: Developing synthetic protocols that can be performed in water, the most abundant and environmentally benign solvent, is a major goal of green chemistry. ajgreenchem.comnih.gov

Microwave-assisted synthesis: The use of microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. nih.govajgreenchem.com

The table below summarizes some green chemistry approaches applicable to the synthesis of D-Ribulose-o-nitrophenyl-hydrazone.

| Green Chemistry Approach | Principle | Potential Benefits |

| Mechanochemistry | Solvent-free reaction in a ball mill | Reduced solvent waste, high yields, shorter reaction times |

| Biocatalysis | Use of enzymes as catalysts | High selectivity, mild reaction conditions, biodegradable |

| Aqueous Synthesis | Using water as the reaction solvent | Environmentally benign, low cost, improved safety |

| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction | Faster reaction rates, reduced energy consumption |

By adopting these green chemistry principles, the synthesis of D-Ribulose-o-nitrophenyl-hydrazone can be made more sustainable and economically viable.

Computational Design and Prediction of New Hydrazone Analogues

Computational chemistry and molecular modeling are powerful tools that can be leveraged to accelerate the design and discovery of new hydrazone analogues with desired properties. royalsocietypublishing.orgnih.govnih.govtandfonline.com Instead of relying solely on trial-and-error synthesis, computational methods can be used to predict the properties of virtual compounds before they are synthesized in the lab.

For D-Ribulose-o-nitrophenyl-hydrazone, future research in this area could involve:

In silico screening of derivatization reagents: Using computational methods to design and evaluate a large library of virtual hydrazine reagents to identify candidates with optimal properties for derivatizing D-ribulose. nih.gov This could include predicting their reactivity, the stability of the resulting hydrazone, and its analytical properties (e.g., ionization efficiency, chromatographic behavior).

Predicting analytical properties: Developing quantitative structure-property relationship (QSPR) models to predict the analytical properties of D-Ribulose-o-nitrophenyl-hydrazone and its analogues. researchgate.netresearchgate.net This could include predicting their retention times in chromatography, their collision cross-sections in ion mobility spectrometry, and their fragmentation patterns in mass spectrometry.

Understanding reaction mechanisms: Using computational methods to study the mechanism of the derivatization reaction between D-ribulose and o-nitrophenylhydrazine. mdpi.com This could provide insights into how to optimize the reaction conditions to improve the yield and selectivity of the reaction.

The integration of computational design and experimental work can create a synergistic cycle, where computational predictions guide experimental efforts, and experimental results are used to refine and improve the computational models. youtube.com

Expanded Utility in Complex Mixture Analysis (e.g., Environmental, Food Science beyond human health)

While the analysis of carbohydrates is crucial in human health, the utility of D-Ribulose-o-nitrophenyl-hydrazone derivatization can be extended to a wide range of other scientific fields that deal with complex mixtures. Future research will likely see the application of this and similar derivatization strategies in areas such as environmental science and food science.

In environmental science , the analysis of carbohydrates can provide valuable information about biogeochemical cycles, microbial activity, and the fate of organic matter in the environment. Derivatization with reagents like o-nitrophenylhydrazine can enable the sensitive detection of sugars in complex environmental matrices such as soil, water, and atmospheric aerosols. researchgate.netnih.govepa.govcdc.gov

In food science , the carbohydrate composition of food products is a key determinant of their nutritional value, quality, and authenticity. The derivatization of sugars to form hydrazones can be a powerful tool for the detailed characterization of the carbohydrate profile of foods and beverages. researchgate.netdergipark.org.tr This can be used for quality control, to detect adulteration, and to understand the chemical changes that occur during food processing and storage.

The expansion of D-Ribulose-o-nitrophenyl-hydrazone's utility will depend on the development of robust and validated analytical methods tailored to these specific applications. This will involve optimizing sample preparation procedures to extract and purify carbohydrates from these complex matrices and validating the derivatization and analytical methods to ensure their accuracy and reliability.

常见问题

Basic Research Questions

Q. What methodological frameworks are recommended for formulating research questions on D-Ribuloseo-nitrophenyl-hydrazone in experimental design?

- Use the PICO framework (Population/Problem, Intervention/Exposure, Comparison, Outcome) to structure hypotheses. For example:

- Population : Enzymatic systems or microbial models where the compound acts as a substrate or inhibitor.

- Intervention : Varying concentrations or reaction conditions.

- Comparison : Control groups without the compound or alternative hydrazones.

- Outcome : Kinetic parameters (e.g., Km, Vmax) or spectroscopic changes.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of particulates.

- Storage : Store in airtight containers at 4°C, away from oxidizers and moisture, to prevent decomposition.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers optimize synthesis protocols for this compound?

- Stepwise Synthesis :

React D-ribulose with nitrophenylhydrazine in anhydrous ethanol under nitrogen.

Monitor pH (maintain 6.5–7.0) to prevent side reactions.

Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Quality Control : Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via NMR (¹H and ¹³C) .

Advanced Research Questions

Q. How can contradictions in reactivity data for this compound across studies be systematically addressed?

- Root-Cause Analysis :

- Compare reaction conditions (e.g., solvent polarity, temperature).

- Validate analytical methods (e.g., calibrate spectrophotometers with certified standards).

- Use statistical tools (e.g., ANOVA) to assess variability between replicates.

Q. What advanced analytical techniques resolve challenges in detecting trace-level this compound in complex matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

- Ionization: Electrospray ionization (ESI) in negative mode.

- Quantification: Use isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects.

Q. How should stability studies be designed to evaluate this compound under varying environmental conditions?

- Forced Degradation Studies :

- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks.

- Photolytic Stability : Expose to UV light (254 nm) in quartz cells.

- Hydrolytic Stability : Test in buffers (pH 3–9) at 25°C and 37°C.

Key Methodological Considerations

- Research Question Alignment : Ensure questions address gaps in hydrazone chemistry, such as stereochemical effects on biological activity or metabolic pathways .

- Data Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, equipment calibration dates) to enable cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。